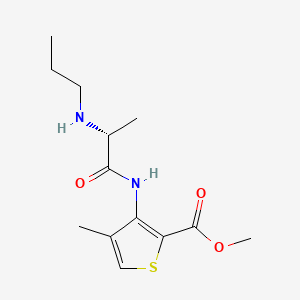
Articaine, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Articaine, ®-, is a dental amide-type local anesthetic widely used in various countries, particularly in Europe. It is unique among local anesthetics due to its thiophene ring, which enhances its lipid solubility and potency. Articaine was first synthesized in 1969 and entered clinical practice in Germany in 1976. It is known for its rapid onset and short duration of action, making it suitable for dental procedures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Articaine is synthesized through a multi-step process. The synthesis begins with the preparation of 4-methyl-3-thiophenecarboxylic acid, which is then converted to its acid chloride. This intermediate undergoes a reaction with 2-propylamino-2-methylpropanol to form the corresponding amide. The final step involves esterification with methanol to yield articaine .
Industrial Production Methods
Industrial production of articaine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced technologies and equipment helps in optimizing the yield and minimizing impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Articaine undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The ester group in articaine is susceptible to hydrolysis, leading to the formation of articainic acid. Oxidation reactions can occur at the thiophene ring, while reduction reactions may involve the amide group .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Hydrolysis: Articainic acid.
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced amide derivatives
Applications De Recherche Scientifique
Articaine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the behavior of local anesthetics and their interactions with biological membranes.
Biology: Investigated for its effects on nerve conduction and potential neurotoxicity.
Medicine: Widely used in dental procedures for local anesthesia. It is also studied for its potential use in other medical applications, such as regional anesthesia.
Industry: Utilized in the formulation of dental anesthetic products and other pharmaceutical preparations .
Mécanisme D'action
Articaine exerts its effects by blocking the initiation and conduction of nerve impulses. It achieves this by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential. Articaine binds to the alpha-subunit of the voltage-gated sodium channels within the inner cavity of the nerve, reducing sodium influx and preventing the threshold potential from being reached .
Comparaison Avec Des Composés Similaires
Articaine is often compared with other local anesthetics such as lidocaine, prilocaine, mepivacaine, and bupivacaine. Here are some key points of comparison:
Lidocaine: Articaine has a faster onset and longer duration of action compared to lidocaine.
Mepivacaine: Articaine has a similar onset of action but a shorter duration compared to mepivacaine.
Bupivacaine: Articaine has a faster onset but a much shorter duration of action compared to bupivacaine.
Similar Compounds
- Lidocaine
- Prilocaine
- Mepivacaine
- Bupivacaine
Articaine’s unique thiophene ring structure and rapid metabolism make it a valuable local anesthetic with distinct advantages over other similar compounds.
Propriétés
Numéro CAS |
1443829-31-9 |
|---|---|
Formule moléculaire |
C13H20N2O3S |
Poids moléculaire |
284.38 g/mol |
Nom IUPAC |
methyl 4-methyl-3-[[(2R)-2-(propylamino)propanoyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H20N2O3S/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4/h7,9,14H,5-6H2,1-4H3,(H,15,16)/t9-/m1/s1 |
Clé InChI |
QTGIAADRBBLJGA-SECBINFHSA-N |
SMILES isomérique |
CCCN[C@H](C)C(=O)NC1=C(SC=C1C)C(=O)OC |
SMILES canonique |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















